molecular formula C25H26N2O5S B6572592 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-65-7

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6572592
CAS No.: 946260-65-7
M. Wt: 466.6 g/mol
InChI Key: HVXCOSRWVZDHRK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an organic compound known for its complex structure and potential applications across various scientific fields. With functional groups that include ethoxy, methoxy, benzenesulfonyl, and tetrahydroquinolin, it stands out due to its significant pharmaceutical and chemical research prospects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis:

  • Ethoxylation: : The initial step may include ethoxylation to introduce the ethoxy group onto a suitable aromatic precursor.

  • Sulfonylation: : Following this, sulfonylation of the benzene ring takes place, adding the 4-methoxybenzenesulfonyl group.

  • Quinoline Formation: : The core tetrahydroquinoline structure is formed via a cyclization reaction.

  • Benzamidation: : Finally, the coupling with benzamide completes the synthesis.

Industrial Production Methods

Industrial production may leverage catalysis and optimized reaction conditions to enhance yield and efficiency. High-pressure reactors and continuous flow techniques could be applied to scale up the process while ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, such as:

  • Oxidation: : Where the ethoxy or methoxy groups can be oxidized under suitable conditions.

  • Reduction: : The compound can be reduced to break down certain functional groups, potentially altering its properties.

  • Substitution: : Aromatic substitution reactions can modify the benzene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen in the presence of a palladium catalyst.

  • Solvents: : Acetone, dichloromethane, ethanol.

Major Products Formed from These Reactions

Depending on the reaction, the products may vary, but typical examples include altered benzenes with modified functional groups and potentially simpler derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure-activity relationships and its reactivity profile under various conditions, providing insights into novel synthetic methodologies.

Biology and Medicine

In the fields of biology and medicine, it holds potential due to its possible interactions with biological targets. Studies may explore its binding affinity, efficacy in modulating biological pathways, and therapeutic potential in treating certain conditions.

Industry

Industrially, it could be valuable as a precursor for more complex molecules or as part of formulations requiring specific chemical properties such as stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets in biological systems, such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly even covalent bonding under certain conditions, affecting the activity of its targets and modulating biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of functional groups and the resultant chemical properties. For instance, similar compounds might include:

  • 4-methoxy-N-[1-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]aniline

  • 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-quinolin-6-yl]benzamide

These compounds share structural similarities but differ in specific functional groups or positions, resulting in distinct properties and applications.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-3-32-22-9-6-18(7-10-22)25(28)26-20-8-15-24-19(17-20)5-4-16-27(24)33(29,30)23-13-11-21(31-2)12-14-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCOSRWVZDHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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